molecular formula C12H13NO3 B11885051 2-Methoxyphenethyl 2H-azirine-3-carboxylate

2-Methoxyphenethyl 2H-azirine-3-carboxylate

Cat. No.: B11885051
M. Wt: 219.24 g/mol
InChI Key: RIRSFYLWFVPULV-UHFFFAOYSA-N
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Description

2-Methoxyphenethyl 2H-azirine-3-carboxylate is an organic compound with the molecular formula C12H13NO3 It belongs to the class of azirines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyphenethyl 2H-azirine-3-carboxylate can be achieved through several methods. One common approach involves the oxidative cyclization of enamine derivatives. This method typically requires the use of oxidizing agents such as iodine or hypervalent iodine compounds under mild conditions . Another method involves the ring contraction of isoxazole derivatives, which can be achieved through thermal or photochemical decomposition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The oxidative cyclization of enamine derivatives is often preferred due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenethyl 2H-azirine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hypervalent iodine compounds.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, thiols, amines.

Major Products Formed

Scientific Research Applications

2-Methoxyphenethyl 2H-azirine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyphenethyl 2H-azirine-3-carboxylate involves its interaction with various molecular targets. The azirine ring is highly strained, making it reactive towards nucleophiles. This reactivity allows the compound to undergo various chemical transformations, leading to the formation of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyphenethyl 2H-azirine-3-carboxylate is unique due to its methoxyphenethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-(2-methoxyphenyl)ethyl 2H-azirine-3-carboxylate

InChI

InChI=1S/C12H13NO3/c1-15-11-5-3-2-4-9(11)6-7-16-12(14)10-8-13-10/h2-5H,6-8H2,1H3

InChI Key

RIRSFYLWFVPULV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCOC(=O)C2=NC2

Origin of Product

United States

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